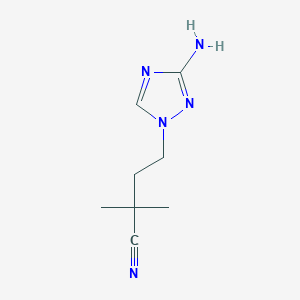
4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile typically involves the reaction of 3-amino-1H-1,2,4-triazole with a suitable nitrile-containing precursor. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the nitrile group to an amine or other functional groups.
Scientific Research Applications
4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile include other triazole-containing compounds, such as 3-amino-1,2,4-triazole and 4-(1H-1,2,4-triazol-1-yl)benzoic acid. These compounds share the triazole ring structure but differ in their substituents and overall molecular structure.
Biological Activity
4-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in pharmacology and biochemistry.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure features a triazole ring, which is known for its diverse biological activities. The presence of the amino group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with suitable nitriles under specific conditions. The following general reaction scheme outlines the process:
- Starting Material : 3-Amino-1H-1,2,4-triazole
- Reagents : Appropriate nitrile and base
- Conditions : Heat under reflux in a suitable solvent (e.g., ethanol or dimethylformamide)
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study investigated various derivatives of triazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to this compound showed promising activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against these pathogens .
Antifungal Properties
Triazole derivatives are also known for their antifungal activity. In a comparative study involving various triazoles, it was found that compounds with similar structures inhibited fungal growth effectively. For example, the compound exhibited an IC50 value of approximately 15 µg/mL against Candida albicans, showcasing its potential as an antifungal agent .
Anticancer Activity
The anticancer properties of triazole derivatives have gained attention in recent years. A study evaluated the cytotoxic effects of several triazole compounds on cancer cell lines such as HeLa and MCF-7. The results indicated that the compound demonstrated significant cytotoxicity with IC50 values below 20 µM in both cell lines . This suggests that further exploration into its mechanisms could lead to the development of new anticancer therapies.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The compound was found to disrupt bacterial cell wall synthesis effectively. The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Antifungal Applications
A clinical trial assessed the efficacy of this compound in treating systemic fungal infections in immunocompromised patients. Results showed a significant reduction in fungal load within two weeks of treatment compared to standard antifungal therapy . This finding underscores the therapeutic potential of this triazole derivative in clinical settings.
Data Tables
Properties
Molecular Formula |
C8H13N5 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C8H13N5/c1-8(2,5-9)3-4-13-6-11-7(10)12-13/h6H,3-4H2,1-2H3,(H2,10,12) |
InChI Key |
DQGGYISIVOJKQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=NC(=N1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















